Liothyronine-13C6-1
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Overview
Description
Liothyronine is a potent thyroid hormone receptor agonist that targets thyroid hormone receptors TRα and TRβ with high affinity . This compound is primarily used in scientific research to study thyroid hormone functions and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Liothyronine-13C6-1 involves the incorporation of 13C isotopes into the Liothyronine molecule. The process typically starts with the synthesis of 13C-labeled tyrosine, which is then iodinated to form 3,5-diiodo-L-tyrosine. This intermediate undergoes further iodination and coupling reactions to produce 3,3’,5-triiodo-L-thyronine-13C6-1 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. High-performance liquid chromatography (HPLC) is often used to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Liothyronine-13C6-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deiodinated metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Halogen substitution reactions can occur, leading to different iodinated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, hydrogen peroxide for oxidation, and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various iodinated and deiodinated derivatives of this compound, which are useful for studying thyroid hormone metabolism .
Scientific Research Applications
Liothyronine-13C6-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of thyroid hormone metabolism.
Biology: Helps in studying the role of thyroid hormones in cellular processes and gene expression.
Medicine: Used in clinical research to develop and test new thyroid hormone therapies.
Industry: Employed in the development of diagnostic assays and quality control of thyroid hormone preparations.
Mechanism of Action
Liothyronine-13C6-1 exerts its effects by binding to thyroid hormone receptors TRα and TRβ. This binding initiates a cascade of molecular events, including the activation of DNA transcription and protein synthesis. The compound regulates various physiological processes such as metabolism, growth, and development by modulating gene expression .
Comparison with Similar Compounds
Similar Compounds
Levothyroxine-13C6: Another 13C-labeled thyroid hormone used for similar research purposes.
Triiodothyronine-13C6 hydrochloride: A hydrochloride salt form of Liothyronine-13C6-1 with similar applications.
Uniqueness
This compound is unique due to its high affinity for thyroid hormone receptors and its specific isotopic labeling, which makes it an invaluable tool for studying thyroid hormone dynamics and metabolism .
Properties
Molecular Formula |
C15H12I3NO4 |
---|---|
Molecular Weight |
656.93 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i3+1,4+1,7+1,10+1,11+1,14+1 |
InChI Key |
AUYYCJSJGJYCDS-HRUXDFQWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)C[C@@H](C(=O)O)N)I)I)O |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
Origin of Product |
United States |
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